molecular formula C13H18BrNO2 B112545 tert-Butyl (1-(3-bromophenyl)ethyl)carbamate CAS No. 375853-98-8

tert-Butyl (1-(3-bromophenyl)ethyl)carbamate

Cat. No.: B112545
CAS No.: 375853-98-8
M. Wt: 300.19 g/mol
InChI Key: WWNQMGYJYMXOEU-UHFFFAOYSA-N
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Description

tert-Butyl (1-(3-bromophenyl)ethyl)carbamate (CAS 375853-98-8) is a carbamate derivative featuring a tert-butyl protecting group, a 3-bromophenyl moiety, and an ethyl linker. Its molecular formula is C₁₃H₁₈BrNO₂, with a molecular weight of 300.19 g/mol . The compound is typically stored at 2–8°C and exhibits hazards including skin/eye irritation and respiratory toxicity (H302, H315, H319, H335) . It serves as a critical intermediate in organic synthesis, particularly in medicinal chemistry for protecting amines during multi-step reactions .

Preparation Methods

Carbamate Protection via Di-tert-Butyl Dicarbonate

The most widely reported method for synthesizing tert-butyl (1-(3-bromophenyl)ethyl)carbamate involves the reaction of (R)-1-(3-bromophenyl)ethylamine with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base.

Standard Reaction Conditions

In a typical procedure, (R)-1-(3-bromophenyl)ethylamine is dissolved in anhydrous dichloromethane (DCM) and treated with triethylamine (TEA) as a base. Boc anhydride is added dropwise, and the mixture is stirred at room temperature (20°C) for 12–16 hours. The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon of Boc anhydride, forming the carbamate bond .

Key Data:

ParameterValueSource
SolventDichloromethane (DCM)
BaseTriethylamine (TEA)
Temperature20°C (room temp)
Reaction Time12–16 hours
Yield100%

After completion, the volatiles are removed under reduced pressure, and the crude product is purified via silica gel chromatography using gradients of iso-hexanes and ethyl acetate . This method is favored for its simplicity and high efficiency, making it suitable for both laboratory and industrial scales.

Catalytic Functionalization and Subsequent Modifications

While the primary synthesis focuses on carbamate formation, subsequent functionalization of the bromophenyl group is often required for downstream applications. A notable example involves palladium-catalyzed cross-coupling reactions to introduce vinyl groups.

Stille Coupling for Vinyl Group Introduction

In a modified protocol, this compound undergoes a Stille coupling with tributyl(vinyl)stannane in the presence of bis(triphenylphosphine)palladium(II) chloride. The reaction is conducted in toluene at 60°C under inert conditions (nitrogen atmosphere) for 16 hours .

Key Data:

ParameterValueSource
CatalystPd(PPh₃)₂Cl₂
SolventToluene
Temperature60°C
Reaction Time16 hours
Yield82%

Post-reaction, the mixture is filtered through Celite® to remove catalyst residues, and the product is isolated via silica gel chromatography . This method highlights the versatility of the bromophenyl moiety in further derivatization.

Industrial-Scale Production Considerations

Solvent and Base Optimization

Industrial protocols emphasize solvent recovery and base selection to minimize costs. Dichloromethane remains the solvent of choice due to its low boiling point and compatibility with Boc protection. Triethylamine is preferred over stronger bases (e.g., DBU) to avoid side reactions such as epimerization of the chiral center .

Purification Techniques

Large-scale purification employs continuous chromatography systems or recrystallization. Ethyl acetate/hexane mixtures are used for recrystallization, yielding >99% purity . Automated flash chromatography systems reduce processing time by 40% compared to manual methods .

Mechanistic Insights and Side Reactions

Reaction Mechanism

The Boc protection mechanism involves two steps:

  • Deprotonation : TEA abstracts a proton from the amine, generating a nucleophilic amide ion.

  • Carbamate Formation : The amide ion attacks Boc anhydride, displacing the tert-butoxycarbonyl group and releasing a tert-butoxide ion, which is quenched by TEA .

Common Side Reactions

  • Overprotection : Excess Boc anhydride may lead to di-Boc-protected species, which are minimized by stoichiometric control .

  • Solvolysis : Prolonged exposure to moisture hydrolyzes the carbamate, necessitating anhydrous conditions .

Comparative Analysis of Synthetic Routes

The table below contrasts the two primary methods for preparing this compound:

MethodCarbamate ProtectionStille Coupling
Starting Material (R)-1-(3-bromophenyl)ethylaminePre-formed carbamate
Reagent Boc anhydrideTributyl(vinyl)stannane
Catalyst NonePd(PPh₃)₂Cl₂
Yield 100%82%
Scale Lab to industrialLab-scale
Key Advantage High yield, simplicityEnables functionalization

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1-(3-bromophenyl)ethyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted carbamates, while oxidation and reduction reactions can produce different oxidation states of the bromophenyl group .

Scientific Research Applications

tert-Butyl (1-(3-bromophenyl)ethyl)carbamate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Medicine: Research into potential therapeutic applications, such as drug development and pharmacology.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl (1-(3-bromophenyl)ethyl)carbamate involves its interaction with specific molecular targets. The bromophenyl group can interact with enzymes or receptors, potentially inhibiting their activity. The carbamate group can form stable covalent bonds with nucleophilic sites on proteins, affecting their function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomers and Positional Isomers

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features
(S)-tert-Butyl [(1S)-1-(3-bromophenyl)ethyl]carbamate 477312-85-9 C₁₃H₁₈BrNO₂ 300.19 Stereoisomer (S-configuration at chiral center)
tert-Butyl [2-(3-bromophenyl)ethyl]carbamate - C₁₃H₁₈BrNO₂ 300.19 Ethyl chain attached to phenyl ring (meta-bromine) vs. carbamate ethyl group
(R)-tert-Butyl (1-(3-bromophenyl)-2-hydroxyethyl)carbamate 1426129-50-1 C₁₄H₁₉BrNO₃ 338.21 Additional hydroxyl group on ethyl linker
(S)-tert-Butyl (1-(4-bromophenyl)ethyl)carbamate 847728-89-6 C₁₃H₁₈BrNO₂ 300.19 Bromine at para position on phenyl ring

Key Differences :

  • Stereochemistry : The (S)-enantiomer (CAS 477312-85-9) may exhibit distinct biological activity due to chiral recognition in enzyme binding .
  • Functional Groups : The hydroxylated derivative (CAS 1426129-50-1) introduces polarity, enhancing solubility but reducing stability under acidic conditions .

Carbamates with Modified Backbones

Compound Name CAS Number Molecular Formula Key Features Synthesis Method Applications
tert-Butyl(1S,7S)-7-(3-Bromophenyl)-5-methyl-6-oxo-2,5-diazabicyclo[5.1.0]octane-2-carboxylate (8ed) - C₂₀H₂₄BrN₂O₃ Bicyclic structure with cyclopropane fusion Cyclopropane ring formation via Pd catalysis Potential CNS-targeting drug intermediate
tert-Butyl (2-(3-bromophenyl)acetoxy)carbamate (5i) - C₁₄H₁₈BrNO₄ Ester linkage (acetoxy group) DCC-mediated coupling Prodrug design or esterase-sensitive delivery systems
tert-Butyl (4-bromophenyl)carbamate 131818-17-2 C₁₁H₁₄BrNO₂ Simpler structure (no ethyl linker) Direct carbamate formation Amine protection in peptide synthesis

Key Insights :

  • Bicyclic Systems : Compound 8ed (from ) demonstrates enhanced rigidity, which may improve binding affinity to biological targets compared to linear carbamates .
  • Ester vs. Carbamate : The acetoxy derivative (5i) is more hydrolytically labile, making it suitable for controlled-release applications .

Biological Activity

tert-Butyl (1-(3-bromophenyl)ethyl)carbamate is a carbamate derivative that has garnered attention in medicinal chemistry due to its potential biological activities. The compound is characterized by a tert-butyl group linked to a carbamate moiety, which is further connected to a 3-bromophenyl ethyl group. This structure suggests interesting pharmacological properties, particularly in enzyme inhibition and anticancer activity.

The molecular formula of this compound is C12H16BrN O2, with a molecular weight of approximately 287.16 g/mol. The presence of the bromine atom in the phenyl ring enhances its reactivity, potentially influencing its biological interactions.

Enzyme Inhibition

Research indicates that this compound may exhibit enzyme inhibition capabilities. The compound's structure suggests it can interact with active sites on various enzymes, which could lead to significant biological effects. For instance, studies have shown that similar carbamate compounds can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical targets in neuropharmacology .

Enzyme IC50 Values Reference
Acetylcholinesterase1.60 - 311 µM
ButyrylcholinesteraseVaries

Anticancer Properties

The compound has been evaluated for its anticancer potential. In vitro studies have demonstrated that carbamate derivatives can induce apoptosis in cancer cell lines, including breast cancer and leukemia cells. For example, compounds structurally similar to this compound have shown cytotoxic effects with IC50 values in the low micromolar range against various cancer cell lines .

Cancer Cell Line IC50 Values Mechanism of Action
MCF-70.48 - 5.13 µMInduction of apoptosis via caspase activation
U-9370.19 - 2.84 µMCell cycle arrest and apoptosis induction

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the mechanisms by which these carbamates exert their effects:

  • Study on AChE Inhibition : A series of N-methyl carbamate pesticides demonstrated varying degrees of AChE inhibition, with some derivatives showing stronger activity than established drugs like rivastigmine .
  • Cytotoxicity Assessment : Research on novel oxadiazole derivatives indicated that modifications at the para position of aromatic rings significantly influenced biological potency, suggesting similar strategies could enhance the efficacy of this compound against cancer cells .

Properties

IUPAC Name

tert-butyl N-[1-(3-bromophenyl)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO2/c1-9(10-6-5-7-11(14)8-10)15-12(16)17-13(2,3)4/h5-9H,1-4H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWNQMGYJYMXOEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)Br)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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